Pyrazine-2,5-dicarboxamide

Übersicht

Beschreibung

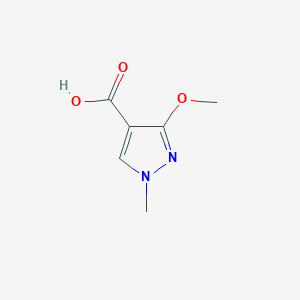

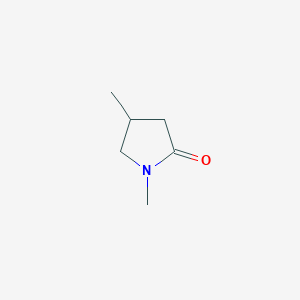

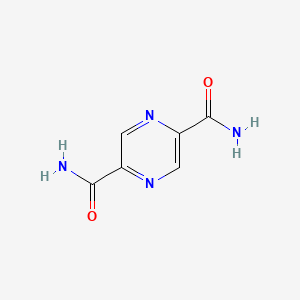

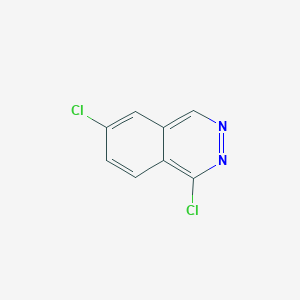

Pyrazine-2,5-dicarboxamide is a chemical compound characterized by a pyrazine ring substituted with two carboxamide groups at the 2 and 5 positions

Wirkmechanismus

Target of Action

Pyrazine-2,5-dicarboxamide, also known as Pyrazinamide (PZA), primarily targets nonreplicating persisters of Mycobacterium tuberculosis . These persisters are resistant to other tuberculosis (TB) drugs, making PZA a crucial component in drug combinations for treating drug-susceptible and drug-resistant TB .

Mode of Action

PZA acts differently from common antibiotics by inhibiting multiple targets such as energy production , trans-translation , and perhaps pantothenate/coenzyme A required for persister survival . The active form of PZA, pyrazinoic acid (POA) , is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .

Biochemical Pathways

PZA undergoes hydrolysis to its active form, pyrazinoic acid, via the bacterial enzyme pmcA . This enzyme is involved in the conversion of the prodrug PZA to the active form pyrazinoic acid . The active form then interacts with its targets, leading to the inhibition of essential biochemical pathways in the bacteria.

Pharmacokinetics

It’s known that pza is used in many combinations, indicating its bioavailability and ability to reach its target sites within the body .

Result of Action

The result of PZA’s action is the effective killing of nonreplicating persisters that other TB drugs fail to kill . This makes it an essential drug for inclusion in any drug combinations for treating drug-susceptible and drug-resistant TB .

Action Environment

The action, efficacy, and stability of PZA can be influenced by environmental factors. For instance, the antituberculous activity of PZA is enhanced by iron . Resistance to pza can develop quickly, especially when used in monotherapy . Therefore, it is typically used in combination with other drugs like isoniazid (INH) and rifampicin .

Biochemische Analyse

Biochemical Properties

Pyrazine-2,5-dicarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves hydrogen bonding, which facilitates the formation of three-dimensional supramolecular structures . These interactions are crucial for the compound’s stability and function in biochemical processes. This compound has been shown to interact with hepatic microsomal deamidase, which metabolizes it to pyrazinoic acid . This interaction highlights the compound’s role in metabolic pathways and its potential impact on cellular metabolism.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with hepatic microsomal deamidase leads to the production of pyrazinoic acid, which acts as an antimetabolite of nicotinamide and interferes with NAD biosynthesis . This interference can have significant effects on cellular energy production and overall cell function. Additionally, this compound’s ability to form hydrogen bonds and supramolecular structures may impact cell signaling and gene expression by altering the local cellular environment.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound’s ability to form hydrogen bonds with other biomolecules is central to its function. These hydrogen bonds facilitate the formation of three-dimensional supramolecular structures, which can influence the compound’s stability and activity . Additionally, this compound’s interaction with hepatic microsomal deamidase results in the production of pyrazinoic acid, which inhibits NAD biosynthesis by acting as an antimetabolite of nicotinamide . This inhibition can lead to changes in gene expression and cellular metabolism, highlighting the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been shown to form stable three-dimensional supramolecular structures through hydrogen bonding . Its interaction with hepatic microsomal deamidase and subsequent conversion to pyrazinoic acid can lead to changes in its effects over time . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, particularly in terms of NAD biosynthesis and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s interaction with hepatic microsomal deamidase and subsequent production of pyrazinoic acid can lead to dose-dependent effects on NAD biosynthesis and cellular metabolism At lower doses, this compound may have minimal impact on cellular function, while higher doses can result in significant inhibition of NAD biosynthesis and potential toxic effects

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with hepatic microsomal deamidase. This enzyme metabolizes this compound to pyrazinoic acid, which then becomes a substrate for xanthine oxidase . The resulting 5-hydroxypyrazinoic acid acts as an antimetabolite of nicotinamide and interferes with NAD biosynthesis. This metabolic pathway highlights the compound’s role in cellular energy production and its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its ability to form hydrogen bonds and supramolecular structures. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Additionally, this compound’s interaction with hepatic microsomal deamidase and subsequent conversion to pyrazinoic acid can influence its distribution within the body

Subcellular Localization

This compound’s subcellular localization is influenced by its ability to form hydrogen bonds and supramolecular structures. These interactions can direct the compound to specific cellular compartments, where it can exert its effects . Additionally, the compound’s interaction with hepatic microsomal deamidase and subsequent production of pyrazinoic acid can impact its localization within the cell

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrazine-2,5-dicarboxamide can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylpyrazine using selenium dioxide to produce pyrazine-2,5-dicarboxylic acid, which is then converted to this compound . Another method involves the reaction of dimethyl pyrazine-2,5-dicarboxylate with ammonia in methanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Pyrazine-2,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: Conversion to pyrazine-2,5-dicarboxylic acid.

Reduction: Formation of pyrazine-2,5-dicarboxylic acid derivatives.

Substitution: Nucleophilic substitution reactions, particularly at the carboxamide groups.

Common Reagents and Conditions:

Oxidation: Selenium dioxide in an appropriate solvent.

Reduction: Hydrogen gas with a suitable catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Pyrazine-2,5-dicarboxylic acid.

Reduction: Reduced derivatives of this compound.

Substitution: Substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Pyrazine-2,5-dicarboxamide has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core structure.

Pyrazine-2,5-dicarboxylic acid: The oxidized form of pyrazine-2,5-dicarboxamide.

Dimethyl pyrazine-2,5-dicarboxylate: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual carboxamide groups, which confer distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

pyrazine-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLHVSIBXXMHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563380 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-27-4 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Pyrazine-2,5-dicarboxamide in forming metal complexes?

A: this compound and its derivatives can act as multidentate ligands, meaning they can bind to metal ions through multiple atoms. [, ]. This property allows them to form stable complexes with transition metals like copper(II), as demonstrated by the formation of dinuclear copper(II) complexes with ligands derived from this compound []. The specific arrangement of the nitrogen and oxygen atoms within the molecule allows for the formation of stable chelate rings with the metal ions.

Q2: How does the structure of this compound derivatives influence their magnetic properties?

A: Research has shown that subtle changes in the structure of this compound-based ligands can significantly impact the magnetic properties of their copper(II) complexes []. For instance, increasing the length of the carbon chain within the ligand can switch the magnetic coupling from weak antiferromagnetic to weak ferromagnetic []. This highlights the importance of structural modifications in tuning the magnetic behavior of these complexes.

Q3: Can this compound derivatives undergo dimerization, and if so, under what conditions?

A: Yes, certain derivatives, specifically 5-aminoisoxazoles, can undergo thermally induced dimerization to produce Pyrazine-2,5-dicarboxamides []. This reaction pathway highlights the versatility of these compounds and their potential as precursors in organic synthesis.

Q4: How do this compound derivatives arrange themselves in solid-state structures?

A: Crystallographic studies have revealed that this compound derivatives tend to adopt extended conformations in the solid state, with the substituent groups on the pyrazine ring playing a key role in their three-dimensional packing arrangements []. This understanding of their solid-state structures is crucial for understanding their physical properties and potential applications in materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)